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Compound of Interest

Compound Name:
2-Chloro-3-hydroxyisonicotinic

acid

Cat. No.: B063577 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-hydroxyisonicotinic
Acid

Introduction
2-Chloro-3-hydroxyisonicotinic acid is a substituted pyridine derivative of significant interest

in medicinal chemistry and drug development. As a functionalized isonicotinic acid, its unique

arrangement of chloro, hydroxyl, and carboxylic acid groups on the pyridine ring imparts

specific electronic and steric properties that are crucial for its interaction with biological targets.

Understanding the fundamental physical properties of this molecule is a prerequisite for its

successful application in research and development, governing everything from reaction

kinetics and purification strategies to formulation and bioavailability.

This guide provides a comprehensive overview of the core physical properties of 2-Chloro-3-
hydroxyisonicotinic acid. It is designed for researchers, scientists, and drug development

professionals, offering not only a compilation of available data but also field-proven insights into

the experimental determination of these properties. The methodologies described are grounded

in established laboratory principles, ensuring reliability and reproducibility.

Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its precise

identity. This information is critical for sourcing, regulatory compliance, and accurate data
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correlation.

Caption: Chemical Structure and Identifiers.

The table below summarizes the key identifiers for 2-Chloro-3-hydroxyisonicotinic acid,

which are essential for unambiguous reference in scientific literature and databases.

Identifier Value Source

IUPAC Name
2-chloro-3-hydroxypyridine-4-

carboxylic acid
-

CAS Number 185423-02-3

Molecular Formula C₆H₄ClNO₃

Molecular Weight 173.55

Canonical SMILES C1=CN=C(C(=C1Cl)O)C(=O)O

InChI Key
OCZTVFQQUDHTGW-

UHFFFAOYSA-N

Physicochemical Properties: An Overview
Direct experimental data for 2-Chloro-3-hydroxyisonicotinic acid is not extensively

published. However, we can infer its likely properties based on its structure and data from

analogous compounds. It is known to be a solid at room temperature.
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Property Experimental Value
Predicted Value /
Inferred from
Analogs

Notes

Physical Form Solid -
Confirmed by supplier

data.

Melting Point (°C) Not Available > 180 °C

Inferred from 2-

chloronicotinic acid

(176-178 °C) and the

high melting point of

isonicotinic acid (>300

°C). The additional

hydroxyl group likely

increases

intermolecular

hydrogen bonding,

raising the melting

point.

Boiling Point (°C) Not Available ~384 °C

Based on predictions

for similar structures

like 2-

hydroxyisonicotinic

acid. Subject to

decomposition before

boiling.

pKa Not Available
~2.0 (Carboxylic), ~8-

9 (Phenolic)

The carboxylic acid

pKa is likely similar to

2-chloronicotinic acid

(~2.07). The phenolic

proton's pKa is

estimated based on

typical substituted

phenols.

Solubility Not Available Slightly soluble in cold

water; soluble in hot

Based on the

properties of

isonicotinic acid and
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water, DMSO, and

methanol.

the presence of polar

functional groups

capable of hydrogen

bonding.

Melting Point Determination
The melting point is a critical parameter indicating purity. For a crystalline solid like 2-Chloro-3-
hydroxyisonicotinic acid, a sharp melting range is expected for a pure sample.

Experimental Protocol: Capillary Melting Point
Determination
This method provides a precise melting range and is the standard for crystalline organic

compounds.

Causality: The principle relies on visually observing the phase transition from solid to liquid as a

function of temperature. Impurities disrupt the crystal lattice, typically causing melting to begin

at a lower temperature and occur over a wider range.

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

Sample Preparation: Ensure the 2-Chloro-3-hydroxyisonicotinic acid sample is

completely dry. Grind a small amount into a fine powder using a mortar and pestle.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample

down. Repeat until a packed column of 2-3 mm is achieved.

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Heating and Observation:

Set a rapid heating ramp to approach the anticipated melting point (e.g., to ~160°C).
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Decrease the ramp rate to 1-2°C per minute to ensure thermal equilibrium.

Observe the sample closely through the magnifying lens.

Data Recording:

Record the temperature at which the first sign of melting (the appearance of a liquid

droplet) is observed. This is the lower limit of the melting range.

Record the temperature at which the last solid crystal melts completely. This is the upper

limit of the melting range.

Reporting: Report the result as a range (e.g., 181-183°C). For high-purity materials, this

range should be narrow (< 2°C).

Solubility Profile
Solubility is a key determinant of a compound's utility in various applications, from reaction

media selection to drug formulation. The structure of 2-Chloro-3-hydroxyisonicotinic acid,

with its acidic (carboxylic), weakly acidic (hydroxyl), and basic (pyridine nitrogen) functional

groups, suggests a pH-dependent aqueous solubility and solubility in polar organic solvents.

Experimental Protocol: Shake-Flask Method for
Quantitative Solubility
This is the gold standard method for determining equilibrium solubility.

Causality: The method establishes a thermodynamic equilibrium between the undissolved solid

and the dissolved solute in a given solvent at a specific temperature. Quantifying the

concentration of the supernatant provides the solubility value.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 2-Chloro-3-hydroxyisonicotinic acid to a

series of vials, each containing a precise volume of the desired solvent (e.g., water,
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phosphate-buffered saline at pH 7.4, ethanol, DMSO). "Excess" means that solid material

remains visible after equilibration.

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: After agitation, allow the vials to stand undisturbed until the excess solid

has settled. Alternatively, centrifuge the vials to accelerate separation.

Sampling: Carefully withdraw a sample from the clear supernatant, taking care not to disturb

the solid pellet.

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any

remaining microscopic particles. This step is critical to avoid artificially high results.

Quantification: Analyze the filtrate using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy,

against a standard curve of known concentrations.

Calculation: Calculate the solubility based on the measured concentration and any dilution

factors used. Report the result with units (e.g., mg/mL or µg/mL) at the specified

temperature.

Acidity and Dissociation Constant (pKa)
The pKa values of a molecule are critical for predicting its charge state at a given pH, which

influences its solubility, membrane permeability, and receptor binding. 2-Chloro-3-
hydroxyisonicotinic acid is an amphoteric compound with multiple ionizable groups: the

carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen.

Carboxylic Acid (-COOH): This is the most acidic proton. The electron-withdrawing effects of

the adjacent chloro group and the pyridine ring will lower its pKa, likely to a value around 2-3.

Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated. Its pKa will be

influenced by the electron-withdrawing substituents, making it less basic than pyridine itself.
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Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic, with a pKa typically in

the 8-10 range.

Cationic (pH < 2) Zwitterionic / Neutral (pH 3-8) pKa1 ~2-3 (-COOH) Anionic (pH > 9) pKa2 ~8-9 (-OH)

Click to download full resolution via product page

Caption: Predicted Ionization States of 2-Chloro-3-hydroxyisonicotinic Acid.

Experimental Protocol: Potentiometric Titration for pKa
Determination
This technique involves titrating a solution of the compound with a strong acid or base and

monitoring the pH change.

Causality: The pKa is the pH at which an ionizable group is 50% protonated and 50%

deprotonated. This corresponds to the midpoint of the buffer region on a titration curve. By

fitting the pH vs. titrant volume data, precise pKa values can be calculated.

Step-by-Step Methodology:

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent,

typically a mixture of water and a co-solvent like methanol to ensure solubility.

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Use a calibrated pH electrode and an automated titrator for precise addition of the titrant

(e.g., 0.1 M NaOH).

Titration:

To determine the carboxylic acid pKa, start at a low pH (e.g., by adding HCl) and titrate

with NaOH.

Record the pH value after each incremental addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are

determined from the inflection points of the curve. Specialized software is often used to

calculate the derivative of the titration curve (dpH/dV) to accurately locate the equivalence

points and subsequently the pKa values at the half-equivalence points.

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and

identifying functional groups.

A. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of functional

groups.

Expected Absorptions:

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, indicative of strong

hydrogen bonding.

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: Typically found in the fingerprint region, around 600-800 cm⁻¹.

Experimental Protocol: KBr Pellet Method
Causality: The sample is dispersed in a transparent matrix (KBr) and pressed into a thin pellet.

When IR radiation is passed through, the molecule absorbs energy at frequencies

corresponding to its bond vibrations.

Step-by-Step Methodology:

Preparation: Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade

potassium bromide (KBr) in an agate mortar.
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Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several

tons) for a few minutes to form a transparent or translucent pellet.

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the

spectrum.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

Carboxylic Acid Proton (-COOH): A very broad singlet, far downfield (> 12 ppm). Signal may

disappear upon D₂O exchange.

Hydroxyl Proton (-OH): A broad singlet, typically 9-10 ppm.

Aromatic Protons: Two doublets in the aromatic region (7-9 ppm), corresponding to the two

protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced

by the substituents.

Expected ¹³C NMR Signals (in DMSO-d₆):

Carbonyl Carbon (-COOH): Deshielded signal around 165-175 ppm.

Aromatic Carbons: Six distinct signals in the 110-160 ppm range. The carbons directly

attached to the electronegative chlorine, oxygen, and nitrogen atoms will be the most

deshielded.

C. Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation

pattern, further confirming its identity.

Expected Results (High-Resolution ESI-MS):
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Molecular Ion Peak [M+H]⁺: Expected at m/z 174.0011.

Isotope Pattern: A characteristic pattern for a molecule containing one chlorine atom will be

observed, with a peak at [M+2] that is approximately one-third the intensity of the molecular

ion peak. This is a definitive indicator of the presence of chlorine.

Fragmentation: Common fragmentation would involve the loss of H₂O (from the hydroxyl and

carboxylic acid groups) and CO₂ (decarboxylation).

Conclusion
This technical guide has outlined the essential physical properties of 2-Chloro-3-
hydroxyisonicotinic acid and provided robust, detailed protocols for their experimental

determination. While a comprehensive set of experimentally verified data for this specific

molecule is still emerging, the principles and methodologies detailed herein provide a solid

framework for its characterization. By leveraging data from analogous structures and applying

these standardized experimental workflows, researchers can confidently generate the reliable

physical property data needed to advance their scientific and developmental objectives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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